1-Nitrosopyrene
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
86674-51-3 |
|---|---|
Formule moléculaire |
C16H9NO |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
1-nitrosopyrene |
InChI |
InChI=1S/C16H9NO/c18-17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
Clé InChI |
KRCPDXFCTQIOPS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=O |
Synonymes |
1-nitrosopyrene |
Origine du produit |
United States |
Metabolic Pathways and Biotransformation Studies Involving 1 Nitrosopyrene
Enzymatic Reduction of 1-Nitropyrene (B107360) to 1-Nitrosopyrene
The metabolic activation of 1-nitropyrene, a prevalent environmental pollutant, is initiated through two primary pathways: nitroreduction and ring oxidation. researchgate.netnih.gov The nitroreduction pathway, a critical activation step, involves the enzymatic conversion of the nitro group on the pyrene (B120774) ring. The first stable intermediate in this multi-step reduction is this compound. researchgate.net This conversion is a pivotal event, as the subsequent metabolites are highly reactive and implicated in DNA damage. researchgate.netpsu.edu
Role of Nitroreductases (e.g., Bacterial and Mammalian Isoforms)
Nitroreductases are a key class of enzymes responsible for the reduction of 1-nitropyrene. These enzymes catalyze the transfer of electrons to the nitro group, leading to the formation of this compound and subsequent reduced products. researchgate.net This enzymatic activity is observed in both bacterial and mammalian systems.
Bacterial Nitroreductases : The intestinal microflora contains a rich diversity of bacteria that possess potent nitroreductase activity. nih.govnih.gov These bacterial enzymes, which can be oxygen-insensitive (Type I) or oxygen-sensitive (Type II), efficiently reduce environmental nitroaromatics like 1-nitropyrene. oup.com Studies using Salmonella typhimurium strains have demonstrated a strong correlation between the level of bacterial nitroreductase activity, the formation of DNA adducts, and the mutagenicity of 1-nitropyrene. nih.gov For instance, the intestinal flora in rats can reduce 1-nitropyrene to 1-aminopyrene, a process that necessarily proceeds through the this compound intermediate. nih.gov
Mammalian Nitroreductases : In mammalian tissues, nitroreduction is carried out by various cytosolic and microsomal enzymes. nih.gov While classical nitroreductases exist, other enzymes with reducing capabilities can also perform this function. These include NAD(P)H:quinone oxidoreductase (DT-diaphorase) and oxidases such as xanthine (B1682287) oxidase, which has been shown to catalyze the nitroreduction of 1-nitropyrene. researchgate.netnih.gov The reduction of 1-nitropyrene in mammalian cells is considered a crucial step for its metabolic activation and subsequent binding to DNA. psu.edu
| Enzyme Type | Example/Source | Role in 1-Nitropyrene Reduction |
|---|---|---|
| Bacterial Nitroreductases (Type I) | Intestinal Microbiota (e.g., Bacteroides fragilis), Salmonella typhimurium | Catalyze the initial reduction of 1-nitropyrene to this compound, contributing significantly to its activation in the gut. nih.govoup.comnih.govnih.gov |
| Mammalian Cytosolic Enzymes | Xanthine Oxidase, NAD(P)H:quinone oxidoreductase | Mediate nitroreduction in various tissues, contributing to systemic metabolic activation. nih.govnih.gov |
Role of Cytochrome P450 Enzymes in Related Oxidative Pathways
While nitroreduction is a key activation pathway, cytochrome P450 (CYP) enzymes primarily catalyze competing ring oxidative pathways. nih.gov These oxidative reactions are often considered detoxification routes, as they modify the pyrene ring structure, leading to metabolites that are more readily excreted. nih.gov
In human liver microsomes, 1-nitropyrene is metabolized by CYP enzymes to various oxidized products, including 1-nitropyren-3-ol, 1-nitropyren-6-ol, 1-nitropyren-8-ol, and K-region trans-dihydrodiols. nih.govaacrjournals.org Several specific CYP isoforms have been identified as being involved in the metabolism of 1-nitropyrene:
CYP3A4 and CYP1A2 : These isoforms are considered the principal enzymes in human hepatic microsomes responsible for the oxidative metabolism of 1-nitropyrene. aacrjournals.orgnih.gov
CYP2A13 and CYP2E1 : Studies have identified these isoforms as playing a significant role in the metabolism of 1-nitropyrene, capable of catalyzing both epoxidation and hydroxylation pathways. nih.govacs.orgnih.gov
CYP1A1 and CYP1B1 : In human breast cells, these enzymes were found to catalyze ring oxidation but not nitroreduction of 1-nitropyrene. acs.org
Interestingly, while the primary role of CYPs is oxidation, some studies with recombinant enzymes have shown that P450 1A2 can catalyze the nitroreduction of 1-nitropyrene to 1-aminopyrene. aacrjournals.org However, in cellular systems like HepG2 cells, inducing CYP-mediated oxidative metabolism leads to a decrease in the formation of DNA adducts derived from nitroreduction, supporting the view that these oxidative pathways are primarily for detoxification. nih.gov
| CYP Isoform | Primary Metabolic Pathway | Key Metabolites Formed |
|---|---|---|
| CYP3A4 | Ring Oxidation | 3-hydroxy-1-nitropyrene. aacrjournals.org |
| CYP1A2 | Ring Oxidation (major), Nitroreduction (minor) | trans-4,5-DHD-1-NP, 6-OH-1-NP, 3-OH-1-NP, 1-aminopyrene. aacrjournals.org |
| CYP2A13 / CYP2E1 | Ring Oxidation (Epoxidation and Hydroxylation) | 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, 8-hydroxy-1-nitropyrene. nih.govacs.org |
| CYP1A1 / CYP1B1 | Ring Oxidation | Various ring-oxidized products. acs.org |
Further Biotransformation of this compound
Once formed, this compound is not an end-product but a transient intermediate that undergoes further metabolic transformation. This subsequent biotransformation is crucial as it leads to the generation of highly reactive molecules responsible for the compound's biological effects.
Formation of N-hydroxy-1-aminopyrene
The nitroso group of this compound is rapidly reduced in a further two-electron step to form N-hydroxy-1-aminopyrene. researchgate.net This reaction is a continuation of the nitroreduction pathway. N-hydroxy-1-aminopyrene is a proximate carcinogen, a reactive electrophile that is believed to be a key intermediate in the pathway leading to DNA damage. researchgate.net Studies have shown that the reduction of this compound is necessary to produce this hydroxylamine (B1172632) derivative, which can then interact with cellular macromolecules. researchgate.netpsu.edu
Generation of Reactive Intermediates (e.g., Aryl Nitrenium Ions)
The N-hydroxy-1-aminopyrene metabolite can be further activated. A critical step in this activation is the formation of a highly unstable and electrophilic aryl nitrenium ion. wikipedia.org This reactive species is generated from the N-hydroxy-1-aminopyrene intermediate. aacrjournals.org The aryl nitrenium ion is considered the ultimate carcinogenic metabolite, as it readily reacts with nucleophilic sites on DNA bases, particularly the C8 position of guanine (B1146940). researchgate.net This reaction results in the formation of stable DNA adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP), which is the major adduct detected in various biological systems exposed to 1-nitropyrene. nih.govresearchgate.net The formation of these adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.
Comparative Metabolic Studies of Nitropyrene Isomers with Respect to this compound Formation
The metabolic fate of nitropyrenes is highly dependent on the position of the nitro group on the pyrene ring. Comparative studies of 1-nitropyrene, 2-nitropyrene (B1207036), and 4-nitropyrene (B1202641) have revealed significant differences in their biotransformation, particularly concerning the balance between nitroreduction and ring oxidation. aacrjournals.orgnih.gov
In studies using human hepatic and pulmonary microsomes, all three isomers were metabolized, primarily through ring oxidation, to form phenols and trans-dihydrodiols. aacrjournals.orgnih.gov However, a key difference was observed in the nitroreduction pathway. Significant nitroreductive metabolism, leading to the formation of aminopyrene (which implies the formation of the nitrosopyrene intermediate), was evident only with 4-nitropyrene in human hepatic microsomes. aacrjournals.orgnih.gov In this system, 1-nitropyrene and 2-nitropyrene were metabolized almost exclusively via ring oxidation. aacrjournals.org
This indicates that the enzymatic machinery in human liver microsomes, particularly CYP3A4, preferentially catalyzes the nitroreduction of 4-nitropyrene over the other isomers. aacrjournals.org In contrast, studies in human breast cells showed that all three isomers could undergo both ring oxidation and nitroreduction. acs.org This suggests that the metabolic pathway, and therefore the potential for activation via a nitrosopyrene intermediate, is not only isomer-specific but also tissue-specific, depending on the profile of metabolic enzymes present.
| Nitropyrene Isomer | Primary Metabolic Pathway Observed | Nitroreduction to Amino Metabolite |
|---|---|---|
| 1-Nitropyrene | Ring Oxidation | Not detected. aacrjournals.orgnih.gov |
| 2-Nitropyrene | Ring Oxidation | Not detected. aacrjournals.orgnih.gov |
| 4-Nitropyrene | Ring Oxidation and Nitroreduction | Detected (formation of 4-aminopyrene). aacrjournals.orgnih.gov |
Molecular Interactions and Dna Damage Mechanisms of 1 Nitrosopyrene
DNA Adduct Formation Mechanisms
The metabolic activation of 1-nitropyrene (B107360), particularly through nitroreduction, generates reactive intermediates that can covalently bind to DNA. 1-Nitrosopyrene itself is a key intermediate in this process, capable of forming various DNA adducts.
Characterization of Specific Covalent Adducts
The primary mechanism for this compound-induced DNA damage involves its metabolic transformation into highly reactive electrophilic species, such as nitrenium or carbenium ions, which then covalently bind to DNA bases nih.govcambridge.org. The most extensively characterized DNA adduct formed by this compound is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) nih.govnih.govaacrjournals.orgresearchgate.netnih.gov. This adduct is formed when this compound is further reduced to N-hydroxy-1-aminopyrene, which can then be esterified and lose a leaving group, generating the electrophilic species that attacks the C8 position of guanine (B1146940) nih.gov. Studies have also identified minor adducts, such as 6- and 8-(deoxyguanosin-N2-yl)-1-aminopyrene, though these are less prevalent nih.govresearchgate.net.
The formation of these adducts is a critical step in the mutagenic pathway of 1-nitropyrene, as these adducts can lead to errors during DNA replication and transcription, resulting in mutations nih.govnih.gov.
Influence of DNA Sequence Context and Conformation on Adduct Formation
The efficiency and specificity of DNA adduct formation by this compound can be influenced by the local DNA sequence and its conformation nih.govnih.govacs.orgoup.com. Research on related polycyclic aromatic hydrocarbons (PAHs) suggests that certain DNA sequences are preferred sites for adduct binding acs.orgoup.comresearchgate.net. For instance, studies on the C8-AP-dG adduct (formed from 1-nitropyrene) have shown that its mutagenic potential can be modulated by the presence of a 5-methylcytosine (B146107) (5-MeC) adjacent to the guanine base nih.gov. Specifically, a 5-MeC 5' to the adduct can increase targeted mutations nih.gov. Furthermore, DNA conformation, such as the potential to form Z-DNA, can also influence adduct interactions and repair mechanisms researchgate.net. While specific sequence preferences for this compound adducts are still being elucidated, general principles from other PAHs indicate that sequence context plays a role in determining the sites and stability of DNA modification acs.orgoup.comresearchgate.net.
Role of Cofactors in DNA Binding
The metabolic activation of 1-nitropyrene to its DNA-reactive forms is often mediated by various enzymes, acting as cofactors in the process. Nitroreduction, a key activation pathway, is catalyzed by several enzyme systems, including NADPH-dependent flavoenzymes like NADPH: P450 oxidoreductase, NAD(P)H: quinone oxidoreductase 1 (NQO1), xanthine (B1682287) oxidase (XO), and aldehyde oxidase (AOX) nih.govresearchgate.netnih.gov. Cytochrome P450 enzymes also play a role, particularly in the oxidative metabolism of 1-nitropyrene, although nitroreduction is considered the primary pathway for forming DNA-reactive species aacrjournals.orgnih.gov. Aldehyde-keto reductases (AKRs) have also been identified as catalysts for 1-nitropyrene nitroreduction nih.govresearchgate.net. These enzymes facilitate the conversion of 1-nitropyrene through intermediates like this compound and N-hydroxy-1-aminopyrene, which are then capable of binding to DNA nih.govcambridge.org.
Oxidative DNA Damage Induction by this compound
Mechanisms of Reactive Oxygen Species (ROS) Generation
This compound, as a metabolite of 1-nitropyrene, can induce oxidative DNA damage through mechanisms involving ROS generation researchgate.netresearchgate.netmdpi.com. One proposed mechanism involves the cyclic redox reactions of this compound, particularly in the presence of reducing agents like NADH and transition metal ions such as Cu(II) researchgate.netresearchgate.net. In these reactions, this compound can be reduced to intermediates that, upon reoxidation, generate superoxide (B77818) radicals and hydrogen peroxide researchgate.netmdpi.com. This process can be facilitated by copper ions, leading to the formation of reactive species, possibly a DNA-copper-hydroperoxo complex, which causes DNA strand breaks and base modifications researchgate.netresearchgate.net.
Furthermore, the nitroreduction pathway itself can lead to the formation of reactive intermediates, such as the N-hydroxy radical, which can auto-oxidize and generate superoxide radicals and hydrogen peroxide researchgate.netmdpi.com. Endoplasmic reticulum (ER) stress, induced by metabolites of 1-nitropyrene formed during nitroreduction, has also been implicated in increasing ROS levels researchgate.netmdpi.com.
Identification of Specific Oxidative Lesions
The ROS generated by this compound can lead to various forms of oxidative DNA damage, with 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG or 8-OHdG) being a prominent marker researchgate.netnih.govresearchgate.nethealtheffects.org. This lesion is a common product of oxidative attack on guanine bases researchgate.netnih.govresearchgate.net. Studies have shown that this compound, particularly in the presence of copper ions and NADH, can induce the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine in DNA researchgate.netresearchgate.nethealtheffects.org. While cellular DNA repair mechanisms can mitigate the accumulation of 8-oxo-dG, high or prolonged exposure to this compound can overwhelm these repair systems, leading to significant oxidative DNA damage researchgate.net.
Compound Name Table
| Common Name | Chemical Name | Abbreviation |
| This compound | This compound | 1-NOP |
| 1-Nitropyrene | 1-Nitropyrene | 1-NP |
| N-(deoxyguanosin-8-yl)-1-aminopyrene | N-(deoxyguanosin-8-yl)-1-aminopyrene | dG-C8-AP |
| 8-oxo-7,8-dihydro-2′-deoxyguanosine | 8-oxo-7,8-dihydro-2′-deoxyguanosine | 8-oxo-dG |
| N-hydroxy-1-aminopyrene | N-hydroxy-1-aminopyrene | N-OH-1-AP |
| 1-Aminopyrene | 1-Aminopyrene | 1-AP |
| 3-Nitrobenzanthrone | 3-Nitrobenzanthrone | 3-NBA |
| Benzo[a]pyrene | Benzo[a]pyrene | BaP |
| Dinitropyrenes | Dinitropyrenes | DNPs |
| 1,6-Dinitropyrene | 1,6-Dinitropyrene | 1,6-DNP |
| 1,8-Dinitropyrene | 1,8-Dinitropyrene | 1,8-DNP |
| 1,3-Dinitropyrene | 1,3-Dinitropyrene | 1,3-DNP |
Impact on DNA Replication and Repair Fidelity
Translesion Synthesis Bypass of this compound-Derived Lesions
Human Y-family DNA polymerases, including pol η, pol ι, and pol κ, play a critical role in the translesion synthesis (TLS) bypass of DNA lesions generated by 1-nitropyrene and its metabolites, such as the N-(2'-deoxyguanosin-8-yl)-1-aminopyrene (APG) adduct researchgate.networldscientific.comepdf.pub. These polymerases are characterized by their open and solvent-exposed active sites, which allow them to accommodate bulky and distorted DNA lesions. However, this structural feature is also associated with reduced replication fidelity researchgate.netepdf.pub.
Studies comparing the bypass capabilities of these polymerases reveal distinct fidelity profiles:
Pol η and Pol ι : These polymerases generally exhibit higher fidelity when bypassing the APG lesion compared to an undamaged guanine base. Pol η, in particular, has a unique active site structure that effectively prevents the misincorporation of adenine (B156593) (A) opposite the APG lesion researchgate.networldscientific.com.
Pol κ : This polymerase demonstrates lower fidelity when encountering the APG lesion, with a notable increase in the misincorporation of adenine (A) and guanine (G) opposite the lesion compared to undamaged DNA researchgate.networldscientific.com.
The error-prone nature of TLS bypass by these polymerases, especially pol κ, is considered a significant factor in generating mutations that contribute to the mutagenic and carcinogenic potential of this compound researchgate.net.
Modulation of Homologous Recombination Events
Exposure to this compound has been linked to the induction of homologous recombination (HR) in human cells researchgate.netscience.gov. Homologous recombination is a critical DNA repair pathway that accurately repairs double-strand breaks (DSBs) by using homologous DNA sequences as templates. The induction of HR by this compound suggests that the DNA damage caused by this compound may trigger or engage this repair pathway. Studies have investigated the effect of nucleotide excision repair (NER) capacity on intrachromosomal homologous recombination induced by this compound, indicating a complex interplay between different DNA repair systems in response to this genotoxic agent science.gov.
Mutagenic Signature Analysis Induced by this compound
The interaction of this compound with DNA leads to specific types of mutations, forming a characteristic mutagenic signature. This signature is influenced by the nature of the DNA adducts formed and how cellular replication and repair machinery processes these lesions.
Characterization of Base Substitution and Frameshift Mutation Spectra
This compound is known to induce specific base substitutions in DNA. The primary mutational events observed are GC to TA transversions and GC to AT transversions researchgate.netepdf.pub. Frameshift mutations, which involve the insertion or deletion of nucleotides, can also arise. These are typically generated through mechanisms such as slipped-mispairing during DNA replication, particularly in repetitive DNA sequences or runs of identical bases researchgate.net.
Data Table 1: Base Substitution Spectra Induced by this compound
| Mutation Type | Observed Change | Primary Source |
| Base Substitution | GC → TA | researchgate.net, epdf.pub |
| Base Substitution | GC → AT | researchgate.net |
| Frameshift Mutation | Insertions/Deletions | researchgate.net |
Relationship between DNA Lesion Structure and Mutational Outcomes
The specific structure of the DNA adducts formed by this compound plays a crucial role in determining the types of mutations that occur. The major adduct formed by 1-nitropyrene and its metabolites, such as this compound, is the APG adduct, which involves the covalent attachment to the C8 position of guanine researchgate.networldscientific.comepdf.pub. The conformation of this APG adduct within the DNA helix influences how DNA polymerases interact with it.
For instance, the structural features of the APG lesion and the active site of different Y-family polymerases dictate the fidelity of nucleotide incorporation. The specific architecture of a polymerase's active site, such as the presence of certain amino acid residues (e.g., Arginine 61 in pol η), can sterically hinder the formation of productive complexes with misincorporated nucleotides, thereby promoting higher fidelity bypass researchgate.networldscientific.com. Conversely, polymerases with less restrictive active sites or those that accommodate the lesion's conformation differently may lead to increased misincorporation events, such as adenine or guanine opposite the lesion, ultimately driving specific base substitution mutations researchgate.networldscientific.com. Thus, the interplay between the DNA lesion's chemical structure and the protein machinery involved in its bypass directly correlates with the observed mutational outcomes.
Compound List
this compound
Cellular and Subcellular Mechanistic Investigations of 1 Nitrosopyrene
Modulation of Intracellular Signaling Pathways (e.g., Akt, ERK1/2, p38, JNK phosphorylation)
Detailed studies focusing specifically on the direct modulation of intracellular signaling pathways such as Akt, ERK1/2, p38, and JNK phosphorylation by isolated 1-Nitrosopyrene are limited in publicly available research. The scientific literature extensively covers how these mitogen-activated protein kinase (MAPK) pathways are activated by a wide array of cellular and environmental stresses. nih.govnih.govamegroups.org In general, the ERK1/2 pathway is preferentially activated by growth factors, while JNK and p38 kinases are more responsive to stress stimuli like inflammatory cytokines and UV irradiation. nih.govnih.gov However, specific data detailing the phosphorylation events in these key signaling cascades as a direct consequence of this compound exposure is not sufficiently documented in existing studies.
Induction of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)
Exposure to the parent compound, 1-nitropyrene (B107360), has been demonstrated to induce significant endoplasmic reticulum (ER) stress, a response mediated by its reductive metabolites, including this compound. nih.govnih.govresearchgate.net The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), a signaling pathway designed to restore homeostasis or induce apoptosis if the stress is irremediable. mdpi.com
Studies in mouse models have shown that long-term exposure to 1-NP leads to the upregulation of key ER stress markers in testicular tissue. nih.govresearchgate.net Similarly, research on pulmonary epithelial cells indicates that 1-NP activates ER stress, which contributes to processes like the epithelial-mesenchymal transition. nih.gov The inhibition of nitroreductive metabolism was found to lessen the induction of GRP78 expression, an ER stress marker, suggesting that metabolites like this compound are the primary drivers of this response. researchgate.net
Table 1: Key ER Stress Markers Modulated by 1-Nitropyrene Exposure
| Marker | Pathway | Observation | Cell/Tissue Type |
|---|---|---|---|
| GRP78 (BiP) | General ER Stress | Upregulated mRNA and protein | Mouse Testes |
| phospho-IRE1α | IRE1α Pathway | Elevated levels | Mouse Testes |
| sliced xbp-1 mRNA | IRE1α Pathway | Elevated levels | Mouse Testes |
| phospho-PERK | PERK Pathway | Increased levels | Mouse Testes |
| phospho-eIF2α | PERK Pathway | Increased levels | Mouse Testes |
This interactive table summarizes key markers of the unfolded protein response that are upregulated following exposure to 1-nitropyrene, the metabolic precursor to this compound.
Interactions with Other Cellular Macromolecules (e.g., Protein Binding)
The reactive nature of this compound, formed from the metabolic reduction of 1-nitropyrene, facilitates its covalent binding to cellular macromolecules, including proteins. nih.govnih.gov These interactions lead to the formation of protein adducts, which can alter protein function and contribute to cellular toxicity.
Quantitative analysis in rats exposed to 1-nitropyrene revealed that the concentration of protein adducts in various internal organs was significantly higher than that of DNA adducts. nih.gov Furthermore, these protein adducts demonstrated greater in vivo stability compared to DNA adducts. nih.gov This suggests that protein binding is a major consequence of 1-nitropyrene exposure and that these adducts could serve as more sensitive and stable biomarkers for exposure to diesel exhaust. nih.gov Early studies in rabbit respiratory tissues also confirmed that metabolites of 1-nitropyrene bind to cellular proteins in the trachea, lungs, and alveolar macrophages. nih.gov
Table 2: Comparative Levels of 1-Nitropyrene Adducts in Rat Tissues
| Macromolecule | Relative Concentration | In Vivo Stability | Significance |
|---|---|---|---|
| Protein | Significantly Higher | Higher | Potential as a sensitive dosimeter for exposure. nih.gov |
| DNA | Lower | Lower | Associated with mutagenicity. nih.gov |
This interactive table compares the formation and stability of protein versus DNA adducts following exposure to 1-nitropyrene.
Gene Expression Profiling in Response to this compound Exposure
Direct gene expression profiling in response to isolated this compound is not extensively detailed in the available literature. However, studies investigating its parent compound, 1-nitropyrene, provide insight into the genetic alterations that its metabolites can induce.
Exposure of mice to 1-nitropyrene has been shown to cause elevated expression of critical oncogenes and tumor suppressor genes. nih.govnih.gov A notable study found that 24 hours after treatment, the expression of the c-myc oncogene and the p53 tumor suppressor gene was elevated in the spleen and bone marrow. nih.gov Another study reported that a single dose of 1-nitropyrene led to the elevated expression of the Ha-ras oncogene in the liver, lung, kidney, spleen, and thymus, with the highest increase observed in the lung. nih.gov These changes in gene expression are considered early biological effects that may be indicative of carcinogenic exposure. nih.govnih.gov
Table 3: Altered Gene Expression in Mice Following 1-Nitropyrene Exposure
| Gene | Gene Type | Organs with Altered Expression |
|---|---|---|
| c-myc | Oncogene | Spleen, Bone Marrow, Lymph Nodes nih.gov |
| p53 | Tumor Suppressor | Spleen, Bone Marrow nih.gov |
| Ha-ras | Oncogene | Lung, Spleen, Thymus, Liver, Kidney nih.gov |
| N-ras | Oncogene | No significant change observed nih.gov |
| Ki-ras | Oncogene | No significant change observed nih.gov |
This interactive table details the changes in the expression of key oncogenes and tumor suppressor genes in various organs of mice after treatment with 1-nitropyrene.
Environmental Transformation Pathways and Research on 1 Nitrosopyrene Fate
Photodegradation Mechanisms Leading to or from 1-Nitrosopyrene
The photochemical transformation of 1-nitropyrene (B107360) in the environment is a significant process that can lead to the formation of this compound. This process is governed by a series of complex reactions influenced by various environmental factors.
When 1-nitropyrene is exposed to light, it can undergo photodegradation to form several products, one of which is this compound. nih.govnih.gov Studies utilizing techniques such as high-performance liquid chromatography (HPLC) and HPLC-mass spectrometry (HPLC-MS) have identified a range of photoproducts. nih.gov Besides this compound, other common photoproducts of 1-nitropyrene include 1-hydroxypyrene, various isomers of hydroxy-1-nitropyrene, and pyrene-1,6-dione and pyrene-1,8-dione. nih.govnih.gov The formation of this compound occurs through the reduction of the nitro group of 1-nitropyrene. This transformation is significant as nitroso-PAHs can be highly reactive and possess different toxicological profiles compared to their parent nitro-PAH compounds.
Solvents: The type of solvent medium plays a crucial role. The photodegradation quantum yield of 1-nitropyrene is notably higher in polar protic solvents (like alcohols) and aromatic solvents (like benzene (B151609) and toluene) compared to nonpolar or polar aprotic solvents. nih.govnih.gov The appearance of this compound as a photoproduct is favored in solvents that can facilitate hydrogen abstraction reactions. nih.gov For instance, in benzene, this compound was observed with a low but detectable yield. nih.gov
Light Wavelengths: The degradation process is initiated by the absorption of light, typically in the UV or solar radiation spectrum. The specific wavelengths of light can affect the energy of the excited states and, consequently, the reaction mechanisms that are favored.
The table below summarizes the effect of different solvents on the quantum yields of 1-nitropyrene photodegradation.
| Solvent | Solvent Type | Photodegradation Quantum Yield (Φ) x 10-4 |
|---|---|---|
| Methanol | Polar Protic | 10.0 |
| Ethanol | Polar Protic | 15.0 |
| Benzene | Aromatic | 18.0 |
| Toluene | Aromatic | 11.0 |
| Cyclohexane | Nonpolar | 1.4 |
| Carbon Tetrachloride | Nonpolar | 2.8 |
| Acetonitrile | Polar Aprotic | 1.5 |
The formation of this compound from 1-nitropyrene is mechanistically linked to the triplet excited state (³(π,π*)) of the 1-nitropyrene molecule. nih.govoup.com Upon absorption of light, 1-nitropyrene is promoted to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state.
Advanced Analytical Methodologies in 1 Nitrosopyrene Research
Chromatographic and Spectrometric Approaches for Detection and Quantification
Chromatographic and spectrometric techniques form the backbone of 1-nitrosopyrene analysis, offering the sensitivity and specificity required for complex samples.
High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation and quantification of this compound and its metabolites. Often, HPLC is coupled with detection methods that enhance sensitivity. For instance, a common approach involves the on-line reduction of this compound to 1-aminopyrene, followed by fluorescence detection, which significantly increases sensitivity nih.gov. This method has demonstrated detection limits in the fmol range for this compound nih.gov. Another advanced application involves two-dimensional HPLC coupled with mass spectrometry, which improves the resolution and sensitivity for detecting this compound in low-volume ambient particulate samples, achieving analytical limits of detection as low as 152 fg on column nih.gov. HPLC is also employed in conjunction with chemiluminescence detection for the sensitive determination of this compound metabolites nih.gov.
Table 1: HPLC Detection Limits for this compound and Related Compounds
| Analyte | Detection Limit (fmol on column) | Detection Method | Reference |
| This compound (NSP) | 20-30 | HPLC with fluorescence detection after reduction | nih.gov |
| This compound (1-NP) | 152 fg | 2D-HPLC-MS/MS | nih.gov |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), provides highly sensitive and selective methods for the identification and quantification of this compound and its metabolites ontosight.aiontosight.aicore.ac.uknih.govresearchgate.net. LC-MS/MS is extensively used for the determination of urinary metabolites of 1-nitropyrene (B107360), such as hydroxy-1-nitropyrenes (OHNPs) and hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs), which serve as biomarkers for diesel exhaust exposure core.ac.uknih.govresearchgate.net. These techniques allow for the precise identification of compounds based on their mass-to-charge ratio and fragmentation patterns, often using deuterated internal standards for accurate quantification core.ac.uknih.govresearchgate.net. GC-MS is also a valuable tool for the analysis of nitro-PAHs in environmental samples ontosight.aiontosight.ai.
Table 2: LC-MS/MS Applications and Sensitivity for this compound and Metabolites
| Analyte/Application | Sensitivity/Limit | Technique | Key Application | Reference |
| This compound (1-NP) | 152 fg on column (LOD) | LC-MS/MS | Detection in low-volume ambient PM samples | nih.gov |
| Urinary Metabolites (OHNP, OHNAAP) | pmol/mol creatinine | LC-MS/MS | Biomarker for diesel exhaust exposure assessment in human urine | nih.govresearchgate.net |
| Hydroxyl-1-nitropyrene metabolites | Quantified in urine from healthy subjects | LC-MS/MS | Identification and quantification of biomarkers | core.ac.uk |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise chemical structures of metabolites and DNA adducts formed by this compound nih.govbmbreports.orgacs.orgnih.gov. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can confirm the identity and connectivity of atoms within these complex molecules. For example, NMR has been used to characterize N-(deoxyguanosin-8-yl)-1-aminopyrene, a major DNA adduct formed from 1-nitropyrene, aiding in the understanding of its mutagenic potential nih.gov. NMR, in conjunction with mass spectrometry, is crucial for the definitive structural assignment of newly identified metabolites acs.org.
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and photochemical behavior of this compound, contributing to mechanistic studies. Changes in UV-Vis absorption spectra can indicate photodegradation pathways and the formation of new photoproducts, such as hydroxylated or nitroso derivatives of pyrene (B120774) doi.orgresearchgate.net. This technique is also used in the identification and characterization of synthesized metabolites, often in conjunction with other spectroscopic methods core.ac.uk. The spectral properties of nitropyrene isomers, including 1-nitropyrene, are studied to understand their environmental fate and photochemical reactivity nih.gov.
Radiometric Techniques in Mechanistic Studies (e.g., 32P-Postlabeling of DNA Adducts)
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA damage, specifically DNA adducts, induced by genotoxic compounds like this compound nih.govnih.govoup.comhealtheffects.orgresearchgate.net. This technique involves enzymatic digestion of DNA to deoxyribonucleoside 3'-monophosphates, followed by radiolabeling of the 5'-hydroxyl group with [α-32P]ATP using a polynucleotide kinase. The labeled adducts are then separated, typically by thin-layer chromatography (TLC), and detected by autoradiography nih.govhealtheffects.org. The 32P-postlabeling method has been instrumental in identifying and characterizing various DNA adducts formed in animal models exposed to 1-nitropyrene, providing critical data on genotoxicity and metabolic activation pathways nih.govnih.govresearchgate.net.
Development of Analytical Biomarkers for Mechanistic Research (e.g., DNA adducts, urinary metabolites in in vitro or animal studies)
The development of reliable analytical biomarkers is essential for assessing exposure and understanding the biological mechanisms of this compound. DNA adducts, such as those formed with guanine (B1146940), are direct indicators of genotoxic interaction and have been studied using techniques like 32P-postlabeling nih.govnih.govresearchgate.net. More recently, urinary metabolites have emerged as valuable non-invasive biomarkers for monitoring exposure to diesel exhaust and its constituents, including 1-nitropyrene core.ac.uknih.govresearchgate.netru.nl.
Studies have successfully developed and validated highly sensitive LC-MS/MS methods for quantifying specific 1-nitropyrene metabolites in human urine, such as 6-hydroxy-1-nitropyrene (6-OHNP) and 8-hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP) core.ac.uknih.govresearchgate.net. These metabolites are excreted following the biotransformation of 1-nitropyrene and reflect internal dose and exposure levels nih.govresearchgate.netru.nl. The identification and quantification of these urinary metabolites provide a means to assess individual exposure to diesel exhaust particulate matter and to study the associated health risks nih.govresearchgate.net.
Table 3: Urinary Metabolites of this compound as Biomarkers
| Metabolite | Mean Concentration (pmol/mol creatinine) | Matrix | Application | Reference |
| 6-Hydroxy-1-nitropyrene (6-OHNP) | 203 | Urine | Biomarker for DEP exposure | nih.govresearchgate.net |
| 8-Hydroxy-1-nitropyrene (8-OHNP) | 137 | Urine | Biomarker for DEP exposure | nih.govresearchgate.net |
| 6-Hydroxy-N-acetyl-1-aminopyrene (6-OHNAAP) | 117 | Urine | Biomarker for DEP exposure | nih.govresearchgate.net |
| 8-Hydroxy-N-acetyl-1-aminopyrene (8-OHNAAP) | 109 | Urine | Biomarker for DEP exposure | nih.govresearchgate.net |
Compound Names Mentioned:
this compound (1-NSP)
1-Nitropyrene (1-NP)
1-Aminopyrene (1-AP)
N-Acetyl-1-aminopyrene (AAP)
6-Hydroxy-N-acetyl-1-aminopyrene (6-OH-NAAP)
Hydroxy-1-nitropyrenes (OHNPs)
Hydroxy-N-acetyl-1-aminopyrenes (OHNAAPs)
this compound (NSP)
this compound-3-ol
this compound-6-ol
this compound-8-ol
1-Nitro-6-nitrosopyrene
1-Nitro-8-nitrosopyrene
N-(deoxyguanosin-8-yl)-1-aminopyrene
1,6-Pyrenedione
1,8-Pyrenedione
Computational and Theoretical Chemistry Studies of 1 Nitrosopyrene
Molecular Modeling of Interactions with Biological Macromolecules (e.g., DNA, Enzymes)
Molecular modeling techniques, including molecular dynamics (MD) simulations and docking studies, have been instrumental in visualizing and quantifying the interactions between 1-nitrosopyrene and its biological targets, primarily DNA and metabolic enzymes. Although direct molecular modeling studies on this compound are limited, significant insights can be drawn from computational investigations of its parent compound, 1-nitropyrene (B107360), and its subsequent metabolites.
The metabolic activation of 1-nitropyrene to this compound is a critical step in its genotoxicity, and this process is primarily mediated by cytochrome P450 (CYP) enzymes. Molecular dynamics simulations have been employed to study the binding of 1-nitropyrene to various human CYP isoforms. nih.gov These studies have revealed that specific isoforms, such as CYP2A13 and CYP2E1, exhibit a higher binding affinity for 1-nitropyrene, suggesting their dominant role in its metabolism. nih.gov The binding is stabilized by a network of interactions with key amino acid residues within the enzyme's active site. For instance, in CYP2A13, interactions with residues such as PHE-209, PHE-300, GLU-304, LEU-366, and LEU-370 are crucial. nih.gov It is highly probable that this compound, as a direct metabolite, would engage in similar interactions within the active sites of these enzymes.
The ultimate carcinogenic effect of this compound is attributed to the formation of covalent adducts with DNA. Molecular modeling can be used to simulate the structure of these DNA adducts and to understand how they distort the DNA helix, which can interfere with DNA replication and repair processes, leading to mutations. While specific MD simulations for this compound-DNA adducts are not extensively reported in the literature, the principles of such interactions are well-established for other polycyclic aromatic hydrocarbon derivatives. These simulations can reveal the preferred binding sites on DNA, typically the nucleophilic centers on guanine (B1146940) and adenine (B156593) bases, and the conformational changes induced in the DNA structure upon adduction.
Table 1: Key Interacting Residues in Cytochrome P450 Isoforms with 1-Nitropyrene
| CYP Isoform | Key Interacting Amino Acid Residues | Binding Affinity (kcal/mol) for 1-Nitropyrene |
|---|---|---|
| CYP2A13 | PHE-209, PHE-300, GLU-304, LEU-366, LEU-370 | -16.48 |
| CYP2E1 | ILE-85, ALA-269, VAL-334, PHE-448 | -13.90 |
| CYP2A6 | ALA-133, PHE-134, PHE-231 | -7.89 |
| CYP3A4 | ILE-369, ALA-370 | -5.06 |
| CYP1A2 | - | -2.80 |
| CYP1B1 | - | -2.38 |
Data derived from molecular dynamics simulations of 1-nitropyrene binding to various cytochrome P450 isoforms. nih.gov The binding affinities suggest a higher metabolic activity by CYP2A13 and CYP2E1. As a direct metabolite, this compound is expected to have similar interactions.
Quantum Chemical Calculations of Reactivity and Metabolic Pathway Energetics
Quantum chemical calculations, particularly those based on density functional theory (DFT), provide a powerful means to investigate the electronic structure, reactivity, and energetics of metabolic pathways of compounds like this compound. These calculations can predict the most likely sites of metabolic attack, the stability of intermediates, and the energy barriers associated with different reaction pathways.
The metabolic activation of 1-nitropyrene involves both nitroreduction to this compound and subsequent reduction to N-hydroxy-1-aminopyrene, as well as ring oxidation. Quantum chemical calculations have been applied to understand the energetics of these competing pathways for 1-nitropyrene. For instance, DFT calculations have shown that the epoxidation of the pyrene (B120774) ring has a lower energy barrier compared to hydroxylation, suggesting that epoxidation is a more favorable metabolic route. nih.gov The resulting epoxide metabolites are highly electrophilic and can readily react with DNA. nih.gov
The reactivity of this compound itself is a key determinant of its biological activity. Quantum chemical calculations can be used to determine various reactivity indices, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The LUMO energy is particularly important for nitroaromatic compounds, as it relates to their ability to accept electrons, a crucial step in the nitroreduction pathway that leads to their activation. A lower LUMO energy generally correlates with higher mutagenic potential. nih.gov
Furthermore, these calculations can elucidate the mechanism of DNA adduct formation by modeling the reaction between the activated metabolite of this compound (such as the nitrenium ion) and a DNA base, typically guanine. By mapping the potential energy surface of this reaction, the transition states and the thermodynamics of adduct formation can be determined, providing a detailed picture of the chemical events leading to genotoxicity.
Table 2: Calculated Energetic Parameters for Metabolic Pathways of 1-Nitropyrene
| Metabolic Pathway | Calculated Energy Barrier (kcal/mol) | Key Metabolites |
|---|---|---|
| Epoxidation | 9.42 | 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene |
| Hydroxylation | Higher than epoxidation | 6-hydroxy-1-nitropyrene, 8-hydroxy-1-nitropyrene |
Structure-Activity Relationship Elucidation for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. For mutagenic and carcinogenic compounds like this compound, QSAR models can help to identify the key molecular descriptors that govern their toxicity.
For nitroaromatic compounds in general, several QSAR studies have been conducted to understand the structural determinants of their mutagenicity. nih.govmdpi.comresearchgate.net These studies have consistently highlighted the importance of two main factors: hydrophobicity and electronic properties. nih.gov
Hydrophobicity, often modeled by the octanol/water partition coefficient (logP), influences the transport of the compound across cell membranes and its distribution within the biological system. Generally, an optimal level of hydrophobicity is required for effective interaction with biological targets.
The electronic properties, particularly the energy of the LUMO (E_LUMO), are critical for the biological activity of nitroaromatics. nih.gov As mentioned earlier, a lower E_LUMO indicates a greater ease of accepting an electron, which facilitates the reductive metabolic activation that is essential for the mutagenicity of these compounds. QSAR models have shown a strong correlation between lower E_LUMO values and higher mutagenic potency in Salmonella typhimurium. nih.gov
While specific QSAR models focusing solely on this compound and its close analogs are not abundant, the general principles derived from broader studies on nitro-polycyclic aromatic hydrocarbons are applicable. The pyrene ring system of this compound contributes to its hydrophobicity, while the nitroso group significantly influences its electronic properties and susceptibility to metabolic activation. The position of the nitroso group on the pyrene ring is also a critical factor, as it affects the electronic distribution and steric interactions, which in turn modulate the compound's ability to fit into the active sites of metabolizing enzymes and interact with DNA. researchgate.net
Table 3: Key Molecular Descriptors in QSAR Models for Mutagenicity of Nitroaromatic Compounds
| Molecular Descriptor | Significance in Mutagenicity | General Trend |
|---|---|---|
| Hydrophobicity (logP) | Influences transport and distribution to target sites. | Optimal hydrophobicity enhances activity. |
| Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) | Relates to the ease of nitroreduction and metabolic activation. | Lower E_LUMO correlates with higher mutagenicity. nih.gov |
| Molecular Size and Shape | Affects binding to enzyme active sites and intercalation into DNA. | Compounds with three or more fused rings often show higher potency. nih.gov |
General findings from QSAR studies on nitroaromatic compounds that provide mechanistic insights into the activity of this compound.
Q & A
Basic: What experimental models are most effective for studying the metabolic activation of 1-nitrosopyrene, and how do they inform mutagenicity mechanisms?
This compound (1-NOP) is a critical intermediate in the metabolic activation of 1-nitropyrene (1-NO₂P) to mutagenic species. The Salmonella typhimurium TA1538/TA98 strains are widely used to assess mutagenicity due to their sensitivity to nitroreduction products . Key methodologies include:
- Ames Test : Monitor reversion frequencies under metabolic activation (S9 liver homogenate) to quantify mutagenic potency. For example, 1-NOP induces mutations at 268 mutations/10⁶ cells in CHO cells, compared to negligible effects from 1-NO₂P .
- HPLC Analysis : Track metabolic conversion (e.g., 1-NO₂P → 1-NOP → 1-hydroxyaminopyrene → 1-aminopyrene) in vitro .
- DNA Adduct Profiling : Use ³H-labeled compounds to identify adducts like N-(deoxyguanosin-8-yl)-1-aminopyrene, which correlates with mutation induction .
Basic: How do researchers validate the formation of this compound in environmental or biological systems?
Validation requires coupling chromatographic separation with spectroscopic detection :
- Reverse-Phase HPLC : Resolve 1-NOP from parent compounds (e.g., 1-NO₂P) and photoproducts using methanol/water gradients. Detection limits for 1-NOP are ~0.07 µM in methanolic buffers .
- Mass Spectrometry (LC-MS/MS) : Confirm molecular identity via fragmentation patterns (e.g., m/z 246 → 228 for 1-NOP) .
- Radiolabeled Tracers : Use ³H- or ¹⁴C-labeled 1-NO₂P to trace metabolic conversion to 1-NOP in cell cultures .
Advanced: How do conflicting data on this compound’s mutagenic potency across experimental systems arise, and how can they be reconciled?
Discrepancies stem from metabolic competency and cellular repair mechanisms :
- Bacterial vs. Mammalian Systems : 1-NOP is highly mutagenic in Salmonella TA1538 (reliant on nitroreductases) but less potent in CHO cells lacking specific acetyltransferases .
- Oxidative vs. Adduct-Driven Damage : In human fibroblasts, 1-NOP induces oxidative DNA lesions (e.g., 8-oxo-dG) via Cu(II)/NADH systems, in addition to adducts . Conflicting reports may prioritize one pathway based on assay conditions.
- Mitigation Strategy : Use isogenic cell lines (e.g., repair-deficient vs. proficient) and dual-endpoint assays (e.g., COMET + LC-MS/MS) to disentangle mechanisms .
Advanced: What methodological considerations are critical when designing chronic exposure studies for this compound in vivo?
Key factors include dose selection , endpoint specificity , and metabolic monitoring :
- Dosing Regimen : Subchronic exposure (e.g., 16-week gavage in rats at 320–800 µmol) reveals mammary tumorigenicity without acute toxicity .
- Biomarker Analysis : Measure urinary 1-NOP adducts or 8-oxo-dG to correlate internal dose with effect .
- Control for Photodegradation : Shield samples from light to prevent artifactual 1-NOP formation from 1-AP .
- Statistical Power : Use ≥6 litters/group to detect low-incidence tumors (e.g., pancreatic/lung tumors in rats) .
Advanced: How does the photochemical transformation of 1-aminopyrene to this compound influence environmental risk assessments?
Photolysis reverses enzymatic nitroreduction, creating a cyclical mutagenic loop:
- Half-Life Determination : 1-AP photolyzes to 1-NOP with a half-life of 7.1 min in 10% methanolic buffer, accelerated by UV exposure .
- Toxicity Shift : Photoproducts exhibit higher genotoxicity (e.g., 5 µM effective concentration in S9 medium) than parent compounds .
- Field Sampling Protocols : Use amber vials and free-radical scavengers (e.g., NaN₃) during environmental sample collection to stabilize 1-NOP .
Basic: What analytical techniques are recommended for quantifying this compound-DNA adducts in mammalian cells?
- ³²P-Postlabeling : Detect adducts at sensitivities of 1 adduct/10⁸ nucleotides .
- Immunoaffinity Purification : Use monoclonal antibodies against N-(deoxyguanosin-8-yl)-1-aminopyrene for selective enrichment .
- Correlation with Mutagenicity : Adduct levels >50/10⁶ nucleotides in CHO cells correspond to mutation frequencies >200/10⁶ cells .
Advanced: Why does this compound induce C→T mutations in certain bacterial strains, and how does this inform its mechanism of action?
- Deamination During Nitroreduction : Ascorbic acid-mediated reduction of 1-NOP facilitates cytosine deamination, leading to C→T transitions (48% of mutations in E. coli) .
- Strain-Specific Repair : Salmonella TA98/1,8-DNP6 lacks O-acetyltransferases, reducing mutagenic potency compared to TA1538 .
- Methodological Insight : Pair lacZ forward mutation assays with sequencing to resolve mutational spectra .
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